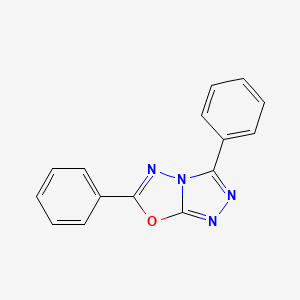
3,6-Diphenyl(1,2,4)triazolo(3,4-b)(1,3,4)oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole is a heterocyclic compound with a molecular formula of C15H10N4O and a molecular weight of 262.27 g/mol . This compound is part of the triazole and oxadiazole family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives . One common method includes the reaction of benzohydrazide with phenyl isocyanate, followed by cyclization with phosphorus oxychloride (POCl3) to yield the desired compound . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement, cost reduction, and process safety .
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
3,6-Diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antifungal activities.
Medicine: Investigated for its potential anticancer properties and enzyme inhibition activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3,6-diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as carbonic anhydrase and cholinesterase.
Pathways Involved: Inhibition of enzyme activity leading to disruption of metabolic pathways in microorganisms and cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Similar structure but contains sulfur instead of oxygen.
1,3,4-Oxadiazole: Lacks the triazole ring, simpler structure.
Pyrazole Derivatives: Contains a five-membered ring with two nitrogen atoms, similar biological activities.
Properties
CAS No. |
32550-72-4 |
|---|---|
Molecular Formula |
C15H10N4O |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
3,6-diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole |
InChI |
InChI=1S/C15H10N4O/c1-3-7-11(8-4-1)13-16-17-15-19(13)18-14(20-15)12-9-5-2-6-10-12/h1-10H |
InChI Key |
SHKHLSSPOZSELN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















